molecular formula C4H8S B086538 Tetrahydrothiophene CAS No. 110-01-0

Tetrahydrothiophene

Cat. No.: B086538
CAS No.: 110-01-0
M. Wt: 88.17 g/mol
InChI Key: RAOIDOHSFRTOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrothiophene is an organosulfur compound with the molecular formula C₄H₈S. It consists of a five-membered saturated ring with four methylene groups and a sulfur atom. This compound is the saturated analog of thiophene and the sulfur analog of tetrahydrofuran. This compound is a volatile, colorless liquid with an intensely unpleasant odor .

Mechanism of Action

Target of Action

Tetrahydrothiophene (THT) is an organosulfur compound that primarily targets the hydrodesulfurization (HDS) process . It is used as a catalyst in the reaction of tetrahydrofuran with hydrogen sulfide . The compound is also a ligand in coordination chemistry .

Mode of Action

THT interacts with its targets through a vapor-phase reaction catalyzed by alumina and other heterogeneous acid catalysts . The compound is vertically adsorbed on the Ni2P (001) surface, leading to elongation of the C-S bond and shortening of the C-C bond . This interaction triggers the hydrodesulfurization process, reducing the viscosity and sulfur content of heavy oil .

Biochemical Pathways

THT affects the biochemical pathway of hydrodesulfurization. The compound is involved in the reaction route of this compound on the Ni2P (001) surface . The most possible reaction route is the hydrogenation (HYD) process . The reaction produces butane and H2S, corresponding to the experimental results .

Pharmacokinetics

It is known that the compound is volatile and has an intensely unpleasant odor . It is also known to be an irritant and can cause symptoms such as headaches, palpitation, dizziness, nausea, and general discomfort even after short-term exposures .

Result of Action

The primary result of THT’s action is the production of butane and H2S . This outcome is significant in the hydrodesulfurization process, where the compound helps reduce the viscosity and sulfur content of heavy oil .

Action Environment

The action of THT is influenced by environmental factors such as temperature. The HDS experiment of THT catalyzed by nickel phosphide (Ni2P) is carried out at 200-300°C . The production of H2S under the catalysis of Ni2P increases obviously within 200-250°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiophene is typically synthesized by the reaction of tetrahydrofuran with hydrogen sulfide. This vapor-phase reaction is catalyzed by alumina and other heterogeneous acid catalysts . Another method involves the use of phosphorothioic acids, which allows for the preparation of chiral tetrahydrothiophenes in high enantiopurity through a base-promoted, intramolecular, highly stereospecific carbon-sulfur bond-forming event .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of tetrahydrofuran, nitrogen, and hydrogen sulfide gas in a fixed bed reactor equipped with a catalyst. The product is obtained after two separations, and the unreacted raw material can be recycled .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Thiophene: An unsaturated analog of tetrahydrothiophene with a similar five-membered ring structure but with alternating double bonds.

    Tetrahydrofuran: The oxygen analog of this compound, where the sulfur atom is replaced by an oxygen atom.

    Sulfolane: An oxidation product of this compound with a sulfone group.

Uniqueness: this compound is unique due to its saturated ring structure and the presence of a sulfur atom, which imparts distinct chemical properties compared to its oxygen and unsaturated analogs. Its ability to form stable complexes with metals and its role in natural products like biotin highlight its versatility and importance in various fields .

Properties

IUPAC Name

thiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOIDOHSFRTOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Record name TETRAHYDROTHIOPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4608
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047760
Record name Tetrahydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name TETRAHYDROTHIOPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4608
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophene, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrothiophene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

121.12 °C @ 760 MM HG, 119-121 °C
Record name TETRAHYDROTHIOPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

55 °F (12 °C), 12 °C
Record name TETRAHYDROTHIOPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none
Record name TETRAHYDROTHIOPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0
Record name TETRAHYDROTHIOPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.05
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4
Record name Tetrahydrothiophene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

WATER-WHITE LIQUID

CAS No.

110-01-0
Record name TETRAHYDROTHIOPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4608
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetrahydrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetrahydrothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744EHT13FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRAHYDROTHIOPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-96.16 °C, -96.2 °C
Record name TETRAHYDROTHIOPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROTHIOPHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrothiophene
Reactant of Route 2
Tetrahydrothiophene
Reactant of Route 3
Reactant of Route 3
Tetrahydrothiophene
Reactant of Route 4
Tetrahydrothiophene
Reactant of Route 5
Tetrahydrothiophene
Reactant of Route 6
Tetrahydrothiophene
Customer
Q & A

Q1: What is the molecular formula and weight of tetrahydrothiophene?

A1: this compound has the molecular formula C4H8S and a molecular weight of 88.17 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For example, one study used photo-ionization mass spectrometry to determine the gas phase heats of formation for several organosulfur cations derived from this compound. [] . Another study used 13C-NMR to analyze the conformation of 2-butyl-tetrahydrothiophene-1-oxide. []

Q3: Are there any catalytic applications of this compound?

A3: While this compound itself might not be widely used as a catalyst, its derivatives have shown catalytic potential. For instance, a study employed a readily available secondary amine thiourea derived from this compound to achieve high diastereoselectivity and enantioselectivity in synthesizing functionalized tetrahydrothiophenes. []

Q4: Have there been any computational studies on this compound?

A4: Yes, computational chemistry has been employed to study this compound. One research group used DFT calculations to investigate the thermochemical data and rate parameters for the decomposition and oxidation reactions of cyclic organosulfur compounds, including this compound. [] . Another study used DFT to investigate non-adiabatic excess energy redistribution dynamics in this compound following 200 nm excitation. []

Q5: How does modifying the structure of this compound affect its biological activity?

A5: Research on sulpiride analogues explored the impact of permanently charged and uncharged forms. While sulpiride and permanently charged analogues antagonized apomorphine's effects on dopamine receptors, the permanently uncharged this compound analogue was inactive. [] This suggests a crucial role for charge in the binding of these compounds to the D2 receptor.

Q6: How is this compound degraded in the environment?

A6: Microorganisms play a significant role in the biodegradation of organic sulfur compounds, including those found in petroleum. One study demonstrated that n-alkyl-substituted tetrahydrothiophenes present in non-biodegraded petroleums were absent in biodegraded samples, suggesting microbial degradation. [, ] .

Q7: What are the environmental concerns regarding this compound?

A7: While this compound is used as an odorant in natural gas due to its low odor threshold, its release can have environmental implications. Research focusing on the remediation of scrap iron contaminated by odorants highlights the need for proper management of this compound. []

Q8: What are the primary applications of this compound?

A8: this compound is mainly used as an odorant in natural gas due to its pungent smell, which allows for the detection of leaks. [] . Additionally, this compound derivatives have shown potential as building blocks in the synthesis of pharmaceuticals. []

Q9: Are there any viable alternatives to this compound as an odorant?

A9: Yes, various other sulfur-containing compounds are employed as odorants in natural gas. These include mercaptans (e.g., methyl mercaptan, ethyl mercaptan, t-butyl mercaptan), sulfides (e.g., dimethyl sulfide), and blends of these compounds. [] The choice of odorant often depends on factors like odor intensity, odor character, and regulatory requirements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.